Product packaging for Methyl 2,3-difluoro-5-hydroxybenzoate(Cat. No.:)

Methyl 2,3-difluoro-5-hydroxybenzoate

Cat. No.: B15199266
M. Wt: 188.13 g/mol
InChI Key: NEJUCAIDURMESN-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-5-hydroxybenzoate is a high-value fluorinated benzoate ester that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its specific structure, featuring a methyl ester and hydroxy group on a difluorinated benzene ring, makes it a critical intermediate for the synthesis of more complex molecules. Compounds with this scaffold are of significant interest in the development of potential therapeutic agents, particularly as dual aromatase-steroid sulfatase inhibitors (DASIs) for the treatment of hormone-dependent breast cancer . The presence of fluorine atoms can dramatically influence a molecule's bioavailability, metabolic stability, and binding affinity, making this compound a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing drug potency . This compound is offered for research and development purposes. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O3 B15199266 Methyl 2,3-difluoro-5-hydroxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

IUPAC Name

methyl 2,3-difluoro-5-hydroxybenzoate

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3,11H,1H3

InChI Key

NEJUCAIDURMESN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)O)F)F

Origin of Product

United States

Synthetic Methodologies for Methyl 2,3 Difluoro 5 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl 2,3-difluoro-5-hydroxybenzoate, both ¹H and ¹³C NMR would provide crucial information about its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons.

Aromatic Region: The two aromatic protons are in different chemical environments and will appear as doublets of doublets due to coupling with each other and with the fluorine atoms. The proton at C6 will likely be coupled to the proton at C4 and the fluorine at C2. The proton at C4 will be coupled to the proton at C6 and the fluorine at C3. The chemical shifts are anticipated to be in the range of δ 6.5-7.5 ppm.

Hydroxyl Proton: The hydroxyl proton will appear as a singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically would be found in the region of δ 5-6 ppm or even further downfield.

Methyl Protons: The three protons of the methyl ester group will give a sharp singlet, expected around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule. A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (C-F coupling). rsc.orgmagritek.comblogspot.comreddit.comresearchgate.netresearchgate.netionicviper.orgresearchgate.net

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 165-170 ppm.

Aromatic Carbons: The six aromatic carbons will have chemical shifts between δ 100 and 160 ppm. The carbons directly bonded to fluorine (C2 and C3) will show large one-bond coupling constants (¹J_CF) in the order of 240-260 Hz. magritek.comresearchgate.netionicviper.orglibretexts.org The other aromatic carbons will exhibit smaller two-, three-, or four-bond couplings to the fluorine atoms (²J_CF, ³J_CF, ⁴J_CF). magritek.comionicviper.orglibretexts.org The carbon attached to the hydroxyl group (C5) and the carbon attached to the ester group (C1) will also have distinct chemical shifts influenced by these substituents.

Methyl Carbon: The methyl carbon of the ester group will appear as a singlet at approximately δ 52-55 ppm.

Table 2: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-OCH₃3.8 - 4.0s
Ar-H (C4)6.5 - 7.5dd
Ar-H (C6)6.5 - 7.5dd
-OH5.0 - 6.0s (broad)

Table 3: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Expected C-F Coupling
-OCH₃52 - 55None
C1~120 - 130Small ³J_CF
C2~145 - 155Large ¹J_CF
C3~140 - 150Large ¹J_CF
C4~110 - 120²J_CF and ³J_CF
C5~150 - 160Small J_CF
C6~105 - 115Small J_CF
C=O165 - 170Small ⁴J_CF

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties. docbrown.infoorgchemboulder.com

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. docbrown.infoorgchemboulder.com

C-H Stretches: Aromatic C-H stretching vibrations will appear as weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is expected for the C=O stretching of the ester functional group. The exact position will be influenced by the electronic effects of the fluorine and hydroxyl substituents on the aromatic ring.

C=C Stretches: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ester and the phenol (B47542) will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-F Stretches: Strong absorption bands due to C-F stretching are expected in the region of 1100-1300 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Phenol)3200 - 3600Broad, Medium-Strong
C-H (Aromatic)3000 - 3100Weak-Medium
C-H (Methyl)2850 - 2960Weak-Medium
C=O (Ester)1700 - 1730Strong, Sharp
C=C (Aromatic)1450 - 1600Medium
C-O (Ester, Phenol)1000 - 1300Medium-Strong
C-F1100 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₆F₂O₃), the molecular weight is approximately 188.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 188. The fragmentation pattern would be influenced by the presence of the ester and hydroxyl groups. docbrown.infolibretexts.orgmassbank.eu

Loss of the Methoxy (B1213986) Group: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃) to give a fragment at m/z 157 ([M - 31]⁺). docbrown.info

Loss of the Methyl Group: Loss of the methyl radical (•CH₃) would result in a peak at m/z 173 ([M - 15]⁺).

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the [M - OCH₃]⁺ fragment could lead to a peak at m/z 129.

Fragments from the Aromatic Ring: Cleavage of the aromatic ring could also occur, though these fragments would likely be of lower intensity.

The presence of two fluorine atoms would be evident in the mass of the fragments containing the aromatic ring.

Table 5: Predicted Mass Spectrometry Fragments for this compound

m/zPossible Fragment
188[C₈H₆F₂O₃]⁺ (Molecular Ion)
157[M - OCH₃]⁺
173[M - CH₃]⁺
129[M - OCH₃ - CO]⁺

Role As a Versatile Synthetic Intermediate

Applications in Advanced Organic Transformations

The compound's reactivity is well-suited for a variety of advanced organic reactions, enabling its incorporation into diverse molecular scaffolds.

Formation of Alkyl Ether Intermediates via Mitsunobu Reactions

The phenolic hydroxyl group of Methyl 2,3-difluoro-5-hydroxybenzoate is a prime site for O-alkylation to form aryl alkyl ether linkages, which are common motifs in natural products and pharmaceuticals. The Mitsunobu reaction is a powerful method for this transformation, allowing for the conversion of primary and secondary alcohols into ethers under mild conditions with a predictable inversion of stereochemistry at the alcohol's chiral center. nih.govorganic-chemistry.org

In a typical Mitsunobu reaction, the phenolic hydroxyl group of this compound would act as the nucleophile. The reaction is facilitated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org The phosphine and azodicarboxylate combine to activate the alcohol substrate, making the hydroxyl group a good leaving group. Subsequent Sₙ2 substitution by the phenoxide of this compound yields the desired alkyl aryl ether. This reaction is particularly valuable for coupling with sterically hindered or complex alcohols where standard Williamson ether synthesis might fail. nih.govorgsyn.org

Table 1: Key Features of the Mitsunobu Reaction for Ether Synthesis

Feature Description
Reactants Phenol (B47542) (e.g., this compound), Alcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DEAD)
Mechanism Redox-condensation; Sₙ2 displacement of an activated alcohol
Key Advantage Mild reaction conditions; Inversion of stereochemistry for chiral secondary alcohols

| Product | Alkyl Aryl Ether |

Strategic Utility in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer significant advantages in synthetic efficiency by forming multiple chemical bonds in a single operation, thereby reducing the number of steps, solvent waste, and purification efforts. nih.govnih.gov While specific examples detailing the use of this compound in such reactions are not extensively documented in publicly available literature, its structure possesses the necessary functionalities to be a valuable participant.

Theoretically, the hydroxyl and ester groups could engage in sequential reactions. For instance, an initial reaction at the hydroxyl site could be followed by an intramolecular cyclization involving the ester group. The difluorinated aromatic ring provides a stable scaffold and influences the reactivity of these functional groups, making the compound a potentially valuable substrate for the discovery of novel cascade or multicomponent reaction pathways leading to complex heterocyclic systems. researchgate.net

Precursor for Complex Molecular Architectures

The utility of this compound extends to its role as a foundational scaffold for building larger, more complex molecules. After initial modification—such as etherification of the hydroxyl group or conversion of the methyl ester to an amide—the resulting intermediate can undergo further transformations. The fluorine-substituted benzene (B151609) ring can be subjected to additional functionalization through electrophilic or nucleophilic aromatic substitution reactions, paving the way for the assembly of intricate, three-dimensional molecular architectures. Its application in medicinal chemistry serves as a prime example of its role as a precursor to sophisticated, biologically active compounds.

Integration into Medicinal Chemistry Synthesis Programs

The 2,3-difluorophenyl motif is a key structural element in various modern therapeutic agents. The compound's structure is particularly relevant to the synthesis of receptor modulators and antibiotics.

Contribution to the Synthesis of Receptor Modulators (e.g., Metabotropic Glutamate (B1630785) Receptor Subtype 5 Negative Allosteric Modulators)

Metabotropic glutamate receptor subtype 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in modulating excitatory neurotransmission in the central nervous system. nih.gov Negative allosteric modulators (NAMs) of mGluR5, which bind to a site distinct from the glutamate binding site, have therapeutic potential for treating conditions like anxiety, depression, and Parkinson's disease. nih.gov

The 2,3-difluorobenzamide (B105335) scaffold has been identified as a highly effective core for potent and selective mGluR5 NAMs. nih.govmdpi.com this compound is a direct precursor to this essential scaffold. The synthesis pathway involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation to form the critical 2,3-difluorobenzamide moiety. The hydroxyl group can be converted into an ether linkage, serving as a key point for introducing other molecular fragments to optimize the compound's potency, selectivity, and pharmacokinetic properties. nih.gov Research has led to the discovery of highly potent mGluR5 NAMs, such as VU6031545 and VU6024945, which feature the 2,3-difluorobenzamide core and demonstrate excellent brain penetration and oral bioavailability. nih.gov

Analogous Utility in the Synthesis of Fluoroquinolone Antibiotic Scaffolds

Fluoroquinolones are a critically important class of broad-spectrum antibiotics used to treat a wide range of bacterial infections. mdpi.com The synthesis of the core quinolone ring system often begins with appropriately substituted aromatic precursors. Highly halogenated benzoic acids and their esters are key starting materials in established synthetic routes. For example, intermediates like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid are known to be vital for preparing certain advanced antimicrobial drugs. researchgate.net

By analogy, this compound possesses the requisite substitution pattern to serve as a valuable precursor for novel fluoroquinolone antibiotics. The general synthetic strategy involves the construction of the bicyclic quinolone core from a substituted aniline (B41778) derivative, which can be prepared from a benzoic acid precursor. The fluorine atoms at the 2- and 3-positions and the hydroxyl group at the 5-position on the this compound ring could be elaborated to form the characteristic fused ring system of quinolones, ultimately leading to new antibiotic candidates.

Table 2: List of Mentioned Chemical Compounds

Compound Name Role/Context
This compound Primary subject, versatile synthetic intermediate
Triphenylphosphine (PPh₃) Reagent in Mitsunobu reaction
Diethyl azodicarboxylate (DEAD) Reagent in Mitsunobu reaction
VU6031545 / VU6024945 mGluR5 Negative Allosteric Modulators

Development of Novel Heterocyclic Systems and Biologically Relevant Scaffolds

There is a notable absence of specific studies detailing the use of this compound as a direct starting material for the synthesis of novel heterocyclic systems. In principle, the hydroxyl and ester functionalities, in combination with the fluorine substituents, could be utilized for constructing various heterocyclic rings. For instance, the hydroxyl group could undergo O-alkylation or O-arylation, followed by cyclization reactions. Similarly, the ester group could be converted into an amide or hydrazide, which are common precursors for heterocycles like oxadiazoles (B1248032) or pyrazoles. However, without specific research to cite, these remain theoretical pathways rather than documented applications.

The broader field of medicinal chemistry often utilizes fluorinated benzoic acid derivatives for creating biologically relevant scaffolds. Fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of molecules. While related compounds such as other fluorinated hydroxybenzoates are employed in the synthesis of antimicrobials and other therapeutic agents, the specific contribution and synthetic routes originating from this compound are not well-established in the available literature.

Emerging Applications in Specialized Chemical Synthesis

The potential for this compound in specialized chemical synthesis lies in its capacity to serve as a multifunctional intermediate. The strategic placement of the fluorine atoms can influence the regioselectivity of further aromatic substitutions, and the existing functional groups offer handles for a variety of chemical transformations.

Despite its potential, there is a lack of specific, published research that showcases emerging applications of this compound. Its utility as a key intermediate in the synthesis of complex natural products, advanced materials, or specific classes of catalysts has not been a focus of reported studies. While the synthesis of related fluorinated aromatics is an active area of research, the specific applications of this particular ester are yet to be fully explored and documented.

Investigation of Derivatives and Structure Reactivity Relationships

Synthesis and Functionalization of Methyl 2,3-difluoro-5-hydroxybenzoate Derivatives

The chemical architecture of this compound features three primary functional groups amenable to derivatization: the phenolic hydroxyl group, the methyl ester, and the aromatic ring itself. Synthetic strategies leverage these sites to create a diverse library of analogs.

Functionalization of the Hydroxyl Group: The phenolic hydroxyl group is a common site for modification, primarily through O-alkylation and O-acylation reactions to form ethers and esters, respectively.

Ether Synthesis: Williamson ether synthesis is a standard method, where the hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophile then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether derivative.

Ester Synthesis: Acylation of the hydroxyl group can be achieved using acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction converts the phenol (B47542) into an aryl ester.

Modification of the Ester Group: The methyl ester can be readily converted into other functional groups, most notably amides and carboxylic acids.

Amidation: Direct reaction with a primary or secondary amine, often at elevated temperatures, can form the corresponding amide. This process can be catalyzed by the addition of reagents like sodium cyanide.

Hydrolysis: Saponification of the methyl ester using a base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup, yields the parent carboxylic acid, 2,3-difluoro-5-hydroxybenzoic acid. researchgate.net This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amides under milder conditions.

Reactions on the Aromatic Ring: The existing substituents govern the regioselectivity of further reactions on the aromatic ring, such as electrophilic aromatic substitution. The two fluorine atoms are strongly electron-withdrawing via the inductive effect, deactivating the ring. lumenlearning.com Conversely, the hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org Given the substitution pattern, the C4 and C6 positions are the most likely sites for further substitution.

A summary of potential synthetic transformations is presented below.

Reaction TypeReagents and ConditionsFunctional Group TargetedResulting Derivative
O-Alkylation1. K₂CO₃, Acetone2. R-Br (e.g., Benzyl bromide)5-Hydroxyl5-Alkoxy derivative
O-AcylationAcetyl chloride, Pyridine5-Hydroxyl5-Acetoxy derivative
AmidationR₂NH, HeatMethyl EsterN-Substituted amide
Hydrolysis1. NaOH, H₂O/MeOH2. H₃O⁺Methyl EsterCarboxylic acid
NitrationHNO₃, H₂SO₄Aromatic Ring (C4/C6)Nitro-substituted derivative

Impact of Substituent Modifications on Reactivity Profiles and Selectivity

The electronic properties of the substituents on the benzene (B151609) ring dictate its reactivity towards attacking reagents. The interplay between inductive and resonance effects is crucial. libretexts.org

Inductive Effect (-I): The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, decreasing the electron density of the aromatic ring and making it less susceptible to electrophilic attack. researchgate.net

Resonance Effect (+R): The hydroxyl group and the fluorine atoms possess lone pairs of electrons that can be donated to the ring through resonance. libretexts.org For the hydroxyl group, this effect is strong and activating. For fluorine, the resonance donation is weaker but still significant in directing incoming electrophiles.

The net effect is a deactivated ring system compared to phenol but an activated system compared to 1,2-difluorobenzene. The -OH group's powerful ortho, para-directing influence dominates, making the C4 and C6 positions the most nucleophilic and thus the primary targets for electrophiles.

Modifying the existing functional groups or introducing new ones can further tune this reactivity:

Alkylation of the -OH group: Converting the hydroxyl to an alkoxy group (-OR) maintains it as an ortho, para-directing activator, though slightly less potent than the parent -OH.

Acylation of the -OH group: Converting the hydroxyl to an ester (-OCOR) significantly reduces its activating potential due to the electron-withdrawing nature of the adjacent carbonyl group.

Introduction of Electron-Withdrawing Groups (EWGs): Adding a nitro (-NO₂) or cyano (-CN) group would further deactivate the ring, making subsequent electrophilic substitutions much more difficult.

Introduction of Electron-Donating Groups (EDGs): Adding an alkyl (-CH₃) or amino (-NH₂) group would activate the ring, increasing the rate of electrophilic substitution.

The following table outlines the predicted impact of new substituents on the reactivity of the aromatic ring towards electrophilic aromatic substitution.

New Substituent (at C4/C6)Electronic EffectRing ReactivityDirecting Influence
-NO₂Strong EWG (-I, -R)Strongly DeactivatedMeta-directing (relative to itself)
-CNStrong EWG (-I, -R)Strongly DeactivatedMeta-directing (relative to itself)
-BrWeak EWG (-I), Weak EDG (+R)DeactivatedOrtho, para-directing (relative to itself)
-CH₃Weak EDG (+I)ActivatedOrtho, para-directing (relative to itself)

Elucidation of Structure-Reactivity Correlations in Fluorinated Benzoate (B1203000) Esters

Structure-reactivity relationships (SAR) correlate the chemical structure of a compound with its resulting properties or biological activity. researchgate.net In fluorinated benzoate esters, the number and position of fluorine atoms are critical determinants of molecular behavior.

Acidity: The presence of electron-withdrawing fluorine atoms stabilizes the conjugate base (carboxylate anion) through inductive effects, thereby increasing the acidity of the corresponding benzoic acid. This effect is distance-dependent, with fluorine atoms positioned closer to the carboxylic acid group having a more pronounced impact.

Lipophilicity (LogP): Fluorine is the most electronegative element, yet its substitution for hydrogen can have varied effects on lipophilicity. While a single fluorine atom can often lower the LogP of a molecule, the introduction of multiple fluorine atoms can lead to non-linear effects. nih.gov The difluoro substitution pattern in this scaffold is expected to increase its lipophilicity compared to the non-fluorinated analog.

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. The fluorine atoms can only act as weak hydrogen bond acceptors. Replacing the hydroxyl group with a fluorine atom, for instance, can be detrimental to interactions with biological targets where hydrogen bond donation is crucial. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine atoms at positions susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) is a common strategy in drug design to enhance metabolic stability and prolong a compound's half-life.

The table below illustrates hypothetical modifications and their likely impact on key physicochemical properties.

Structural ModificationExpected Change in Acidity (of parent acid)Expected Change in Lipophilicity (LogP)Rationale
Convert -OH to -OCH₃DecreaseIncreaseRemoval of acidic proton; addition of methyl group.
Convert -COOCH₃ to -COOHN/A (is the parent acid)DecreaseCarboxylic acid is more polar than its methyl ester.
Add -NO₂ at C4IncreaseNo significant changeStrong electron-withdrawing effect stabilizes carboxylate.
Add -CH₃ at C6DecreaseIncreaseElectron-donating effect destabilizes carboxylate; addition of alkyl group.

Design and Synthesis of Advanced Analogs for Targeted Applications

The this compound scaffold can serve as a starting point for designing advanced analogs for various applications, particularly in medicinal chemistry and materials science. The design process involves iterative modification of the core structure to optimize interactions with a specific biological target or to achieve desired material properties. mdpi.com

Medicinal Chemistry Applications: The principles of bioisosteric replacement are often employed. For example, the difluoromethyl group (CF₂H) can serve as a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group. cas.cn Analogs of this compound could be designed as enzyme inhibitors, where the hydroxyl and ester functionalities can be modified to mimic a substrate and bind within an active site. For instance, fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-β aggregation, suggesting the utility of fluorinated aromatic scaffolds in targeting protein-protein interactions. nih.govresearchgate.net

Design Strategy Example: A common strategy is fragment-based drug discovery, where a small fragment like 2,3-difluoro-5-hydroxybenzoic acid is identified as binding to a target protein. The design of advanced analogs would then involve "growing" the fragment by adding functional groups to enhance binding affinity and selectivity.

The following table provides a conceptual framework for the design of advanced analogs.

Design GoalProposed ModificationSynthetic ApproachRationale for Modification
Increase binding affinity via H-bondConvert ester to N-ethyl amideHydrolyze ester to acid, then perform amide coupling with ethylamine.Amide provides additional H-bond donor/acceptor sites.
Improve cell permeabilityConvert hydroxyl to methyl etherO-Alkylation with methyl iodide.Masking the polar hydroxyl group increases lipophilicity.
Introduce a reactive handle for bioconjugationAdd a terminal alkyne to the hydroxyl group via an ether linkageO-Alkylation with propargyl bromide.Alkyne group allows for "click" chemistry reactions.
Enhance potency as a kinase inhibitorSynthesize a library of diverse amides from the parent acidParallel synthesis using various amines and amide coupling reagents.Explore the steric and electronic requirements of the binding pocket.

Through such targeted modifications, the basic scaffold of this compound can be elaborated into a wide range of advanced analogs with finely tuned properties for specific and demanding applications.

Theoretical and Computational Chemistry of Methyl 2,3 Difluoro 5 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine electronic structure, offering a balance between accuracy and computational cost.

Density Functional Theory (DFT): DFT calculations are employed to find the optimized molecular geometry and to compute various electronic properties. The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) is crucial for obtaining accurate results. For a molecule like Methyl 2,3-difluoro-5-hydroxybenzoate, DFT can elucidate the effects of the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group on the electronic distribution of the benzene (B151609) ring and the reactivity of the ester group.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. The distribution of these orbitals on the molecule indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized more on the electron-rich aromatic ring, particularly near the hydroxyl group, while the LUMO may be distributed over the carbonyl group of the ester and the carbon atoms attached to the fluorine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energy values, several quantum chemical parameters can be calculated to describe the molecule's reactivity.

Interactive Data Table: Conceptual Quantum Chemical Parameters

ParameterFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S)1/(2η)The reciprocal of hardness, indicating a higher tendency to react.
Electrophilicity Index (ω)μ2/(2η) (where μ = -χ)Measures the propensity of a species to accept electrons.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational preferences of this compound significantly influence its physical and chemical properties. Molecular modeling is used to explore the potential energy surface and identify the most stable conformations.

The primary conformational flexibility in this molecule arises from the rotation around the C-O bond of the methoxycarbonyl group and the C-O bond of the hydroxyl group. A critical feature in similar molecules, such as methyl 2-hydroxybenzoate, is the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group. researchgate.net In this compound, the hydroxyl group is at the 5-position, making a direct intramolecular hydrogen bond to the ester group at the 1-position unlikely due to the distance. However, intermolecular hydrogen bonding in the solid state or in solution is highly probable.

Computational methods can be used to perform a potential energy scan by systematically rotating the dihedral angles of the ester and hydroxyl groups to identify local and global energy minima. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. The presence of two fluorine atoms ortho to each other will also impose steric and electronic constraints that influence the preferred conformation of the molecule.

Spectroscopic Data Prediction and Computational Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate and interpret experimental results.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. frontiersin.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. rsc.org This allows for the assignment of specific vibrational modes to the observed peaks in the experimental spectra.

NMR Spectroscopy: The prediction of nuclear magnetic resonance (NMR) spectra is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. rsc.org The accuracy of these predictions depends on the chosen functional and basis set. rsc.org Theoretical chemical shifts are calculated relative to a reference standard, usually tetramethylsilane (B1202638) (TMS), and can be compared directly with experimental values to aid in structure elucidation and signal assignment.

Interactive Data Table: Framework for Computational vs. Experimental Spectroscopic Data

Spectrum TypeComputational OutputExperimental DataPurpose of Comparison
IR / Raman Scaled Vibrational Frequencies (cm-1)Peak Positions (cm-1)Assignment of functional group vibrations (e.g., O-H, C=O, C-F stretches).
¹H NMR Calculated Chemical Shifts (ppm)Measured Chemical Shifts (ppm)Assignment of protons on the aromatic ring, methyl group, and hydroxyl group.
¹³C NMR Calculated Chemical Shifts (ppm)Measured Chemical Shifts (ppm)Assignment of carbon atoms in the molecule.

Computational Studies on Reaction Mechanisms

Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction, providing insights into reaction pathways and kinetics that are often inaccessible to experiment alone. nih.gov For this compound, several reaction types could be investigated.

Electrophilic Aromatic Substitution: The directing effects of the fluorine, hydroxyl, and methyl ester groups can be computationally analyzed to predict the regioselectivity of reactions like nitration or halogenation.

Nucleophilic Acyl Substitution: The mechanism of ester hydrolysis (saponification) can be modeled to understand the role of the difluoro- and hydroxy-substituents on the reactivity of the ester carbonyl group.

Transition State Theory: By locating the transition state structures and calculating their energies, the activation energy (Ea) for a proposed reaction can be determined. This allows for the prediction of reaction rates and helps to distinguish between competing mechanistic pathways. nih.gov For instance, the energy profile for the hydrolysis of the ester group could be calculated to understand whether it proceeds through a concerted or stepwise mechanism.

In Silico Screening and Property Prediction for Derivative Design

This compound can serve as a scaffold for the design of new molecules with tailored properties. In silico methods are crucial for rapidly screening large virtual libraries of derivatives, saving significant time and resources compared to experimental synthesis and testing. researchgate.net

Derivative Library Generation: A virtual library can be created by computationally modifying the parent molecule. For example, the hydroxyl group could be alkylated or acylated, or the ester could be converted to an amide.

Property Prediction: For each derivative, a range of properties can be predicted:

Physicochemical Properties: Parameters like logP, solubility, and polar surface area can be estimated using quantitative structure-property relationship (QSPR) models.

Biological Activity: If a biological target is known, molecular docking can be used to predict the binding affinity and orientation of the derivatives within the target's active site. This is a common approach in structure-based drug design to identify promising candidates for further investigation.

This in silico approach allows for the rational design of new compounds based on this compound, prioritizing the synthesis of derivatives with the most promising predicted profiles.

Future Perspectives and Emerging Research Avenues

Exploration of Chemo- and Regioselective Synthetic Routes for Enhanced Efficiency

The development of efficient and selective synthetic routes is crucial for the accessibility and application of methyl 2,3-difluoro-5-hydroxybenzoate. Future research will likely focus on chemo- and regioselective methods to control the reactions of the multiple functional groups. Key areas of exploration include:

Selective Functionalization: Developing reactions that target a specific functional group while leaving others intact is a primary goal. For instance, selective O-alkylation or O-acylation of the hydroxyl group versus hydrolysis of the methyl ester would provide pathways to different derivatives.

Directed Ortho-Metalation (DoM): This strategy could be employed to introduce substituents at specific positions on the aromatic ring, guided by the existing functional groups. The interplay between the hydroxyl and ester groups could offer interesting regiochemical control.

Enzymatic and Biocatalytic Methods: The use of enzymes could offer high selectivity under mild reaction conditions, providing a green alternative to traditional chemical methods for transformations such as hydrolysis or transesterification.

Expansion of Applications in Pharmaceutical, Agrochemical, and Materials Science Synthesis

The structural motifs present in this compound are relevant to several areas of applied chemistry. The presence of fluorine atoms can significantly alter the biological and material properties of molecules.

Pharmaceutical Synthesis: Fluorinated compounds are of great interest in medicinal chemistry due to their potential to enhance metabolic stability, binding affinity, and bioavailability. This compound can serve as a building block for more complex drug candidates.

Agrochemical Synthesis: The development of new pesticides and herbicides often involves the incorporation of fluorinated aromatic rings. Research into derivatives of this compound could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.

Materials Science: The unique electronic properties conferred by the fluorine atoms and the potential for hydrogen bonding from the hydroxyl group make this compound a candidate for the synthesis of advanced materials. Potential applications include the development of liquid crystals, polymers with specific thermal or optical properties, and organic electronics.

Advanced Spectroscopic and Computational Characterization for Deeper Mechanistic Understanding

A thorough understanding of the structure, reactivity, and electronic properties of this compound is essential for its application. Advanced analytical and computational techniques will play a vital role.

Spectroscopic Analysis: In-depth analysis using techniques like 2D NMR (COSY, HMBC, HSQC) and advanced mass spectrometry will be crucial for unambiguous structure elucidation of its derivatives.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict reactivity, understand reaction mechanisms, and calculate spectroscopic properties. These studies can guide experimental design and accelerate the discovery of new reactions and applications.

Development of Sustainable and Green Chemistry Methodologies for Synthesis

Modern chemical synthesis increasingly emphasizes sustainability. Future research on this compound will likely focus on environmentally friendly synthetic methods. mdpi.com This includes:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like water, supercritical fluids, or bio-based solvents. mdpi.com

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. This includes the use of reusable heterogeneous catalysts.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted or flow chemistry synthesis. manuscriptpoint.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes, a crucial consideration for the large-scale production of any new compound. manuscriptpoint.comrug.nl

High-Throughput Synthesis and Screening for Novel Derivative Discovery

To explore the full potential of this compound, high-throughput synthesis and screening methods can be employed. rsc.org This approach allows for the rapid generation and evaluation of a large library of derivatives.

Combinatorial Chemistry: By systematically reacting this compound with a variety of building blocks, a diverse library of new compounds can be created.

Automated Screening: These libraries can then be rapidly screened for desired biological activities or material properties using automated systems. This can significantly accelerate the discovery of new leads in drug discovery and materials science. rsc.org

This systematic approach can uncover structure-activity relationships and identify derivatives with optimized properties for specific applications.

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